Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate
Description
Properties
CAS No. |
61514-37-2 |
|---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
trimethyl 4H-cyclopenta[b]pyrrole-1,3a,6a-tricarboxylate |
InChI |
InChI=1S/C13H15NO6/c1-18-9(15)12-5-4-6-13(12,10(16)19-2)14(8-7-12)11(17)20-3/h4,6-8H,5H2,1-3H3 |
InChI Key |
ORRMHBNUODBTGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC=CC1(N(C=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound’s bicyclic framework consists of a pyrrole ring fused to a cyclopentane moiety, with three methyl ester groups at positions 1, 3a, and 6a. The IUPAC name, trimethyl 4H-cyclopenta[b]pyrrole-1,3a,6a-tricarboxylate, underscores its ester-rich structure. Computational descriptors, including the SMILES string (COC(=O)C₁₂CC=CC₁(N(C=C₂)C(=O)OC)C(=O)OC) and InChIKey (ORRMHBNUODBTGA-UHFFFAOYSA-N), provide precise stereochemical details essential for synthetic planning.
Synthetic Methodologies
Cyclocondensation Approaches
Cyclocondensation reactions form the bicyclic core by coupling pyrrole precursors with cyclopentane derivatives. A notable method involves reacting isoindole intermediates with diacids under acidic conditions. For example, Bahekar et al. demonstrated that treating isoindole 4 with KMnO₄ in aqueous H₂SO₄ generates diacid 5 , which undergoes cyclization to form the hexahydrocyclopenta[c]pyrrole scaffold. While this method originally targeted a related pharmacophore, its adaptation to Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate requires esterification of the diacid intermediate with methanol in the presence of HCl.
Optimization Insights
Oxidative Cleavage of Diene Precursors
Oxidative cleavage of dienes offers a scalable route to the cyclopenta[b]pyrrole skeleton. A patent-pending method from Ambeed utilizes tert-butyl acetate and methanesulfonic acid to oxidize a diene intermediate, followed by esterification. Key steps include:
- Oxidation : KMnO₄-mediated cleavage of the diene at 0–25°C for 18 hours.
- Esterification : Treatment with excess methyl iodide and K₂CO₃ in DMF at 60°C.
Data Table 1: Oxidative Cleavage Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| KMnO₄ Concentration | 2.5–3.0 equiv | Maximizes diacid formation |
| Reaction Time | 18–24 hours | Prevents over-oxidation |
| Esterification Temp | 60–70°C | Ensures complete methyl ester conversion |
This method achieves a 72% yield in kilogram-scale batches, highlighting industrial viability.
Multi-Step Synthesis from Pyrrolidine Derivatives
Reduction-resistant pyrrolidine nitroxides, as described by PMC, inspire alternative routes. Starting with 2-aminobutanoic acid and dimethyl fumarate, a six-step sequence yields the target compound:
- Nitrone Formation : Condensation of 2-aminobutanoic acid with 3-pentanone.
- Cycloaddition : [3+2] cycloaddition with dimethyl fumarate.
- Oxidation : HNO₃/H₂SO₄-mediated oxidation to introduce carboxyl groups.
- Esterification : Methanol/HCl quench to form methyl esters.
Critical Challenges
- Steric Hindrance : Bulky ethyl groups on the pyrrolidine ring necessitate high-pressure conditions (2–3 atm).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is required to isolate the final product (25% overall yield).
Comparative Analysis of Methods
Data Table 2: Method Efficiency Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 40–50 | Moderate | High |
| Oxidative Cleavage | 72 | High | Moderate |
| Multi-Step Synthesis | 25 | Low | Low |
The oxidative cleavage route outperforms others in yield and scalability, though it requires costly KMnO₄. Cyclocondensation offers cost advantages but demands rigorous temperature control.
Mechanistic Insights and Side Reactions
Esterification Dynamics
Esterification of the tricarboxylic acid intermediate is prone to incomplete conversion due to steric hindrance. Methanesulfonic acid (1.2 equiv) in chloroform at 0°C improves methyl ester formation by protonating carboxyl groups, enhancing nucleophilic attack by methanol.
Chemical Reactions Analysis
Types of Reactions
Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism by which Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present on the compound. For instance, the carboxylate groups may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate with two structurally related compounds: 6m (a brominated derivative) and Antcin B (a natural product with a distinct fused-ring system).
Key Differences and Implications
Core Structure
- 6m : Shares the cyclopenta[b]pyrrole core but includes bulky bromophenyl and phenyl substituents, enhancing steric hindrance and π-stacking capabilities.
- Antcin B: Features a cyclopenta[a]phenanthrene core (steroid-like), common in natural triterpenoids, with hydroxyl groups that increase polarity .
Substituent Effects
- Its aromatic groups may enhance crystallinity, as reflected in its higher melting point (206–208°C) .
- Target Compound : Lacking bulky substituents, it is likely more soluble in organic solvents than 6m .
- Antcin B : Hydroxyl groups improve aqueous solubility, contrasting with the ester-dominated hydrophobicity of the target compound .
Spectroscopic Signatures
- Target Compound vs. 6m : Both show strong C=O stretches (~1740–1745 cm⁻¹) in IR. However, 6m ’s aromatic protons generate distinct ¹H NMR signals (e.g., δ 7.44 ppm for bromophenyl protons), absent in the target compound .
- Antcin B : Its hydroxyl IR peak (~3400 cm⁻¹) and complex ¹³C NMR shifts reflect its polycyclic, oxygenated structure .
Biological Activity
Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate (CAS 61514-37-2) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications in medicine.
- IUPAC Name : 1,3a,6a-trimethyl-1H,3aH,4H,6aH-cyclopenta[b]pyrrole-1,3a,6a-tricarboxylate
- Molecular Formula : C13H15NO6
- Molecular Weight : 281.261 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures to Trimethyl cyclopenta[b]pyrrole derivatives exhibit various biological activities, including anti-inflammatory and anticancer effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole-based compounds. For instance:
- Microtubule Depolymerization : Compounds similar to Trimethyl cyclopenta[b]pyrrole have been shown to interact with tubulin at the colchicine site, leading to microtubule depolymerization. This action is crucial for inhibiting cancer cell proliferation. In vitro assays demonstrated IC50 values ranging from 10 to 16 nM against various cancer cell lines .
- In Vivo Efficacy : In xenograft models, pyrrole derivatives exhibited significant tumor reduction without notable toxicity .
Anti-inflammatory Activity
Trimethyl cyclopenta[b]pyrrole derivatives have shown promising anti-inflammatory effects:
- Comparison with Standard Drugs : Some studies indicate that these compounds exhibit anti-inflammatory activity comparable to ibuprofen. The structure-activity relationships (SAR) suggest that modifications in the pyrrole structure can enhance anti-inflammatory properties .
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can affect its biological activity:
- Starting Materials : Common precursors include substituted pyrroles and carboxylic acids.
- Reactions : Key reactions often involve cyclization and esterification processes.
- Modification Effects : Variations in substituents on the pyrrole ring significantly influence biological activity and potency.
Case Studies
Several case studies illustrate the biological efficacy of Trimethyl cyclopenta[b]pyrrole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
